![molecular formula C7H4INO B2794812 4-Iodofuro[2,3-b]pyridine CAS No. 1956371-40-6](/img/structure/B2794812.png)

4-Iodofuro[2,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

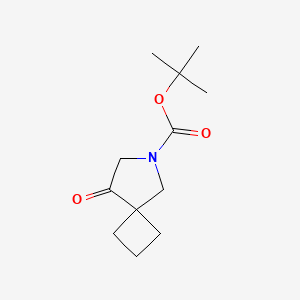

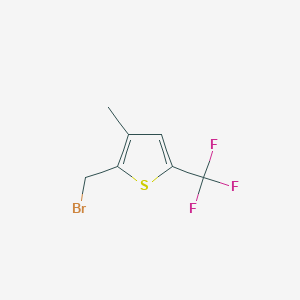

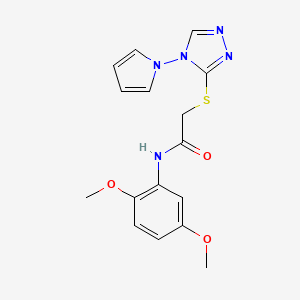

4-Iodofuro[2,3-b]pyridine is a chemical compound with the molecular formula C7H4INO . It belongs to the class of heterocyclic compounds and contains both iodine and nitrogen atoms in its structure. The compound’s systematic IUPAC name is 4-iodofuro[2,3-b]pyridine . It is a solid substance with a molecular weight of approximately 245.02 g/mol .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Heterocycle Formation

- A key application of 4-Iodofuro[2,3-b]pyridine derivatives lies in the synthesis of furo[2,3-b]pyridin-4(1H)-ones and related furoquinolinones through iodocyclization. This methodology demonstrates the compound's utility in constructing complex heterocyclic structures under mild conditions, providing a synthetic entry point for further chemical transformations (Aillaud et al., 2006).

Building Blocks for Molecular Diversity

- The versatility of 4-Iodofuro[2,3-b]pyridine derivatives extends to the synthesis of enantiopure 2,4-disubstituted 6-hydroxy-1,6-dihydro-2H-pyridin-3-ones, showcasing their role in constructing contiguously substituted pyridines. These derivatives serve as crucial building blocks for generating biologically relevant molecules, emphasizing the structural diversity achievable through strategic synthetic routes (Husain et al., 2011).

Catalysis and Reaction Innovation

- The compound also plays a role in catalysis, as evidenced by research on 4-(Dimethylamino)pyridine-catalyzed iodolactonization, which highlights its potential in facilitating reactions under neutral conditions at room temperature. This catalytic application underscores the importance of 4-Iodofuro[2,3-b]pyridine derivatives in promoting efficient synthetic pathways (Meng et al., 2015).

Innovative Approaches to Heterocyclic Compounds

- Furthermore, the compound's derivatives are instrumental in regioselective bromination strategies leading to the synthesis of 4-Arylthieno[2,3-b]pyridines, showcasing its utility in drug discovery research. The ability to selectively functionalize these derivatives demonstrates their potential as valuable intermediates in medicinal chemistry (Lucas et al., 2015).

Propiedades

IUPAC Name |

4-iodofuro[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLUNKVEBMXYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1I)C=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodofuro[2,3-b]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(naphthalen-1-yl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2794731.png)

![1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2794733.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2794744.png)

![N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2794750.png)

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)